REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]2[S:6][CH:7]=[C:8]([CH3:9])[C:4]=2[CH:3]=1.[C:12](Cl)(=[O:14])[CH3:13]>>[C:12]([C:7]1[S:6][C:5]2[CH:10]=[CH:11][C:2]([F:1])=[CH:3][C:4]=2[C:8]=1[CH3:9])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
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9.97 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(SC=C2C)C=C1
|
Name
|
|
Quantity
|
5.55 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C2=C(S1)C=CC(=C2)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |